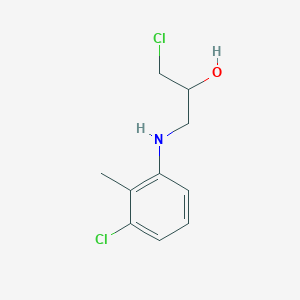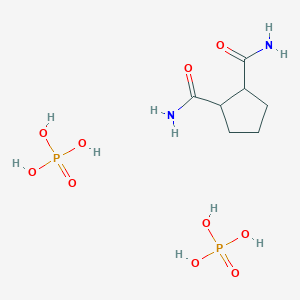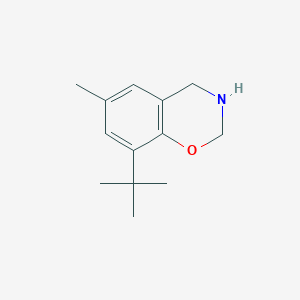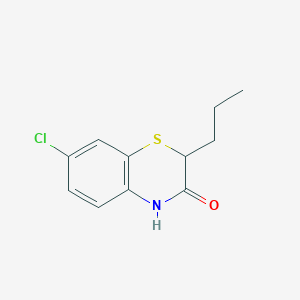![molecular formula C16H22Si B14182271 Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane CAS No. 852390-09-1](/img/structure/B14182271.png)
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further substituted with a 3-methylbut-2-en-1-yl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(3-methylbut-2-en-1-yl)phenylacetylene and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. A base, such as triethylamine, is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The phenylacetylene derivative is reacted with trimethylsilyl chloride in the presence of a base, leading to the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or the ethynyl group.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes.
Scientific Research Applications
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and materials.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ethynyl group can participate in click chemistry reactions, while the trimethylsilyl group can enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenyl)silane: Similar in structure but lacks the ethynyl and 3-methylbut-2-en-1-yl groups.
Ethynyltrimethylsilane: Contains the ethynyl and trimethylsilyl groups but lacks the phenyl and 3-methylbut-2-en-1-yl groups.
Triisopropyl(trimethylsilyl)ethynylsilane: Similar in having ethynyl and silyl groups but differs in the substituents on the silicon atom.
Properties
CAS No. |
852390-09-1 |
|---|---|
Molecular Formula |
C16H22Si |
Molecular Weight |
242.43 g/mol |
IUPAC Name |
trimethyl-[2-[2-(3-methylbut-2-enyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C16H22Si/c1-14(2)10-11-15-8-6-7-9-16(15)12-13-17(3,4)5/h6-10H,11H2,1-5H3 |
InChI Key |
SBYTVOLXQMGGJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC=CC=C1C#C[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid](/img/structure/B14182191.png)


![2-[(Octadecyloxy)methyl]pentanedinitrile](/img/structure/B14182203.png)
![3-(1-Methyl-1h-pyrazol-4-yl)-5-phenoxy-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14182210.png)
![4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B14182214.png)
![(2R)-3-Hydroxy-2-{(1S)-2-oxo-1-[(prop-2-en-1-yl)oxy]ethoxy}propanal](/img/structure/B14182222.png)
![2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14182224.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B14182225.png)

![2-{4-[5-(3-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14182244.png)


![4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14182276.png)
